3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one
Description
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-5-16-6-3-7-17-14-20(23(28)29-21(16)17)22(27)26-12-10-25(11-13-26)19-9-4-8-18(24)15-19/h2-4,6-9,14-15H,1,5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAVTOYUBWPPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via an alkylation reaction using an appropriate alkyl halide in the presence of a strong base.
Attachment of the 3-Chlorophenylpiperazine Moiety: The final step involves the coupling of the chromen-2-one derivative with 3-chlorophenylpiperazine through a nucleophilic substitution reaction, typically using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
Compound 14 (3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione)
- Structural Differences :
- The target compound has a coumarin core, whereas Compound 14 features a spirodione system (1,3-diazaspiro[4.5]decane-2,4-dione).
- The piperazine group in Compound 14 is connected via a propyl linker, contrasting with the direct carbonyl linkage in the target compound.
- The spirodione in Compound 14 could confer rigidity, affecting metabolic stability and receptor binding .
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (Compound g)
- Structural Differences :
- Lacks the coumarin scaffold; instead, it is a simple piperazine derivative with chloroalkyl and chlorophenyl substituents.
- The chloroalkyl chain may increase lipophilicity, influencing blood-brain barrier penetration compared to the target compound .
Coumarin Derivatives with Piperazine Substitutions
7-Hydroxy-4-methyl-8-(piperazines)chromen-2-ones
- Structural Differences :
- Piperazine groups are directly attached to the 8-position of the coumarin ring, whereas the target compound features a propenyl group at this position.
- The target compound’s 3-position substitution (piperazine-carbonyl) is absent in these derivatives.
- The 3-position carbonyl-piperazine group could act as a hydrogen-bond acceptor, improving solubility relative to the hydroxyl and methyl groups in these analogues .
4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (Compound 4e)
- Structural Differences :
- A piperazine-propoxy chain is present at position 4 of the coumarin, compared to the 3-position substitution in the target compound.
- The 2-hydroxybenzyl group on the piperazine introduces additional hydrogen-bonding capacity.
- Functional Implications: The 4-position substitution may orient the piperazine group away from the coumarin plane, reducing electronic conjugation effects seen in the target compound.
Physicochemical Properties
| Property | Target Compound | Compound 14 | Compound g | Compound 4e |
|---|---|---|---|---|
| Molecular Weight | ~425 g/mol | ~480 g/mol | ~285 g/mol | ~490 g/mol |
| LogP (Predicted) | ~3.8 | ~4.2 | ~2.5 | ~3.1 |
| Hydrogen Bond Acceptors | 5 | 6 | 3 | 7 |
- The target compound’s moderate LogP suggests balanced lipophilicity for membrane permeability, while its hydrogen-bond acceptors may favor solubility in polar solvents .
Biological Activity
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores various aspects of its biological activity, including its pharmacodynamics, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of chemical entities known for their interactions with neurotransmitter systems. Its structure comprises a chromone core substituted with a piperazine moiety, which is significant for its biological activity.
Chemical Formula: C19H20ClN2O3
Molecular Weight: 364.83 g/mol
IUPAC Name: this compound
Receptor Interactions
Research indicates that compounds similar to this compound often exhibit interactions with several key receptors involved in neurotransmission:
- Dopamine Receptors: The compound may act as a dopamine reuptake inhibitor, similar to other piperazine derivatives. This interaction is crucial as it suggests potential applications in treating mood disorders.
- Serotonin Receptors: Preliminary studies suggest that this compound could influence serotonin receptor activity, particularly the 5-HT1A and 5-HT7 receptors, which are implicated in anxiety and depression treatments .
Antidepressant Activity
In vivo studies have demonstrated that related compounds exhibit antidepressant-like effects in animal models. For instance, modifications in the piperazine structure have been shown to enhance affinity for serotonin receptors, leading to improved antidepressant properties .
Study 1: Antidepressant-Like Effects
A study conducted on a series of piperazine derivatives, including those structurally similar to our compound, revealed significant antidepressant-like effects in the forced swim test (FST). The results indicated that compounds with higher affinity for the 5-HT1A receptor demonstrated reduced immobility time, suggesting enhanced antidepressant activity .
| Compound | 5-HT1A Ki (nM) | FST Immobility Time (s) |
|---|---|---|
| 7a·HCl | 16 | 120 |
| 7b·HCl | 20 | 110 |
| Trazodone | 30 | 150 |
Study 2: Neurotransmitter Reuptake Inhibition
Another investigation focused on the dopamine transporter (DAT) revealed that related piperazine derivatives exhibited potent inhibition of dopamine reuptake, with dissociation constants significantly lower than traditional antidepressants like cocaine. This suggests a strong potential for therapeutic use in conditions characterized by dopaminergic dysregulation .
Toxicological Profile
While exploring the therapeutic potentials, it is essential to consider the safety profile of such compounds. In silico assessments indicate that this compound may exhibit lower mutagenicity risks compared to existing antidepressants like trazodone. However, further experimental validation is necessary to confirm these findings .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one?
- Methodological Answer : The compound is synthesized via a multi-step approach. A key step involves coupling the piperazine moiety to the coumarin scaffold using a carbonyl linker. For example, piperazine derivatives are typically refluxed with coumarin intermediates in ethanol or similar solvents, often with formaldehyde as a condensing agent. Reaction conditions (4–6 hours reflux, solvent evaporation, and crystallization from acetone) are critical for yield optimization . Additional methods may include nucleophilic acyl substitution or amide coupling reactions, depending on the starting materials .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the molecular structure, while High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS) ensures purity (>95%). X-ray crystallography (as in piperazine derivative studies) can resolve stereochemistry . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and crystallinity, particularly for salt forms .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. Avoid moisture and static discharge. Long-term stability tests suggest degradation <2% over 12 months under these conditions .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance synthetic yield and reduce byproducts?
- Methodological Answer : Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation reduces side reactions.
- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., acylation) minimize decomposition.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound. Yields up to 78% have been reported under optimized conditions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity variations : Validate purity via HPLC-MS before assays.
- Salt forms : Different salts (e.g., hydrochloride vs. free base) alter solubility and bioavailability. Standardize salt forms for comparative studies .
- Assay conditions : Use established protocols (e.g., carbonic anhydrase inhibition assays at pH 7.4) to ensure reproducibility. Cross-validate with positive controls like acetazolamide .
Q. How does structural modification of the piperazine or coumarin subunits influence pharmacological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Piperazine substitution : Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance receptor binding affinity. Bulkier groups reduce blood-brain barrier penetration .
- Coumarin modifications : The 8-prop-2-enyl group increases lipophilicity, improving membrane permeability. Nitro or hydroxy groups at position 7 modulate enzyme inhibition (e.g., carbonic anhydrase IX selectivity) .
Key Considerations for Experimental Design
- Controlled Environment : Conduct sensitivity studies under inert atmospheres to prevent oxidation of the prop-2-enyl group.
- Data Validation : Replicate inhibitory assays in triplicate using orthogonal methods (e.g., fluorescence-based vs. electrophoretic assays) .
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with neuroactive potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
